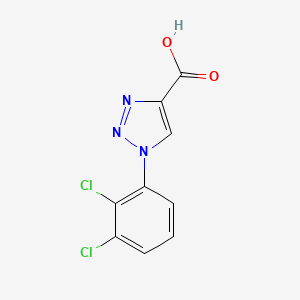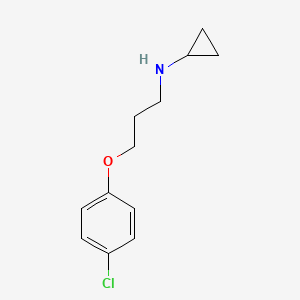![molecular formula C13H11ClN4 B1462300 6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096925-99-3](/img/structure/B1462300.png)
6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
“6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It’s used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C13H11ClN4) and molecular weight (258.7 g/mol). More detailed properties like melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have synthesized and characterized pyridazine derivatives, including compounds similar to "6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine," to explore their potential biological properties. These compounds have been studied for their anti-tumor and anti-inflammatory activities, with their structures confirmed through techniques such as NMR, IR, mass spectral studies, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks have also been employed to understand their molecular properties and interactions (Sallam et al., 2021; Sallam et al., 2021).
Antiviral Activity
Novel triazolopyridazine derivatives have been evaluated for their antiviral activities, with some compounds showing promise against the hepatitis A virus. The synthesis of these derivatives and their evaluation for antiviral efficiency highlight the potential of pyridazine analogs in developing new antiviral agents (Shamroukh & Ali, 2008).
Anti-Diabetic Applications
A family of triazolopyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential as anti-diabetic medications. The compounds exhibited significant antioxidant and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have also been carried out, with some derivatives displaying cytotoxic activities against various cancer cell lines. These studies underscore the utility of triazolopyridazine derivatives as potential cytotoxic agents (Mamta et al., 2019).
Agricultural Chemistry Applications
Pyridazine derivatives, including triazolopyridazines, have found applications in agriculture as insecticides, herbicides, and plant growth regulators. The synthesis, structure elucidation, and docking studies of these compounds against fungal pathogens like Fusarium oxysporum reveal their potential in controlling agricultural pests (Sallam et al., 2022).
Propriétés
IUPAC Name |
6-chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-2-9-3-5-10(6-4-9)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQIXASNQIAGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)
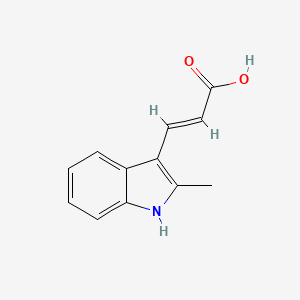
![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)
![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)
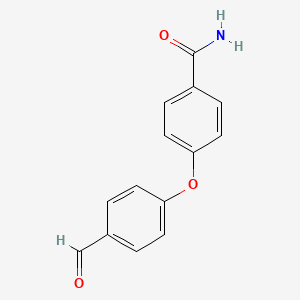

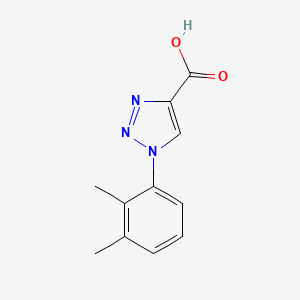
![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
